N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-nitroaniline with a thiazolidinone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of stabilized catalysts, such as palladium nanoparticles on organic-silica supports, can improve the selectivity and yield of the desired product . The process parameters, including pressure, temperature, and flow rates, are carefully controlled to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, along with suitable solvents and bases, are used for substitution reactions.
Major Products Formed
Reduction: The primary product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling reagent in organic synthesis.
N-(4-nitrophenyl)nicotinamide: Studied for its catalytic hydrogenation properties.
Uniqueness
N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H14N4O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C17H14N4O4S/c22-15(18-12-6-8-13(9-7-12)21(24)25)10-14-16(23)20-17(26-14)19-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,22)(H,19,20,23) |
InChI Key |
KRHYEZPQTBKOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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